

Application Notes and Protocols for SR2640 Hydrochloride in Cell-Based Assays

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Compound of Interest		
Compound Name:	SR2640 hydrochloride	
Cat. No.:	B10768382	Get Quote

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Introduction

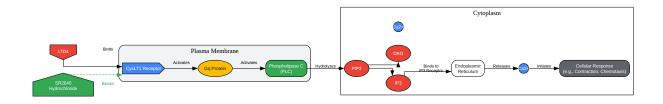
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2, with a higher affinity for the CysLT1 receptor.[1][2] [3] Cysteinyl leukotrienes (LTD4 and LTE4) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[4] They exert their effects by binding to CysLT receptors, which are G-protein coupled receptors (GPCRs). The CysLT1 receptor, upon activation by LTD4, couples to a Gq protein, initiating a signaling cascade that results in increased intracellular calcium concentrations and subsequent cellular responses, including smooth muscle contraction and immune cell migration.[1][2] SR2640 hydrochloride, by blocking the binding of LTD4 and LTE4 to their receptors, effectively inhibits these downstream signaling events. These application notes provide detailed protocols for utilizing SR2640 hydrochloride in two key cell-based assays: a calcium mobilization assay and a neutrophil chemotaxis assay.

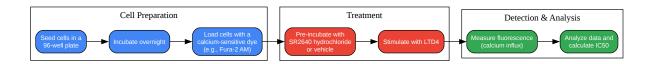
Mechanism of Action: CysLT1 Receptor Signaling Pathway

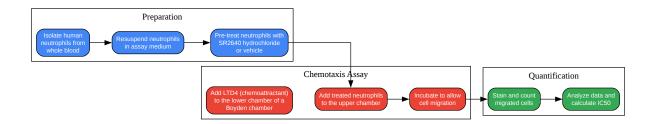
Leukotriene D4 (LTD4) binds to the CysLT1 receptor, a Gq protein-coupled receptor. This binding event triggers the dissociation of the G α q subunit from the G β y dimer. The activated G α q subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol



4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signal for various cellular responses. **SR2640 hydrochloride** acts as a competitive antagonist at the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting this entire signaling cascade.









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- 3. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions PubMed [pubmed.ncbi.nlm.nih.gov]
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